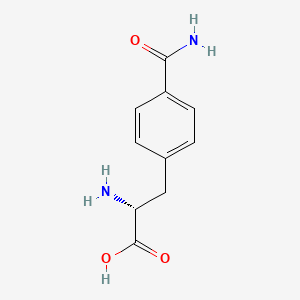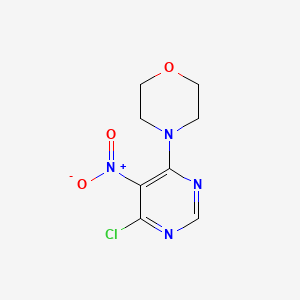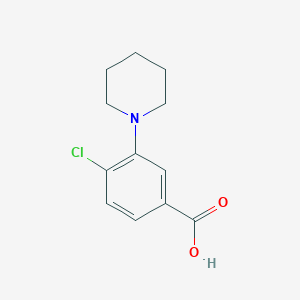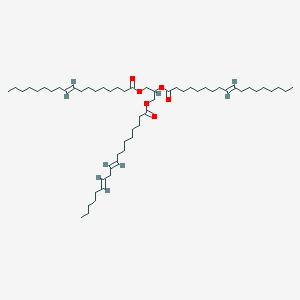
1,2-Dioleoyl-3-linoleoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a complex organic compound that belongs to the class of esters. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural oils and fats. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol typically involves esterification reactions. One common method is the reaction of glycerol with three different fatty acids: octadeca-9,12-dienoic acid, octadec-9-enoic acid, and octadec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated esters, and saturated esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,2-Dioleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research is conducted on its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable plastics.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include enzymes involved in lipid metabolism and receptors on the cell surface.
Comparison with Similar Compounds
Similar Compounds
Glycerol tristearate: A similar ester with saturated fatty acids.
Glycerol trioleate: An ester with three oleic acid molecules.
Glycerol tripalmitate: An ester with palmitic acid.
Uniqueness
The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its combination of unsaturated fatty acids, which imparts distinct physical and chemical properties. These properties make it particularly useful in research related to lipid metabolism and membrane dynamics.
Properties
Molecular Formula |
C57H102O6 |
|---|---|
Molecular Weight |
883.4 g/mol |
IUPAC Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+ |
InChI Key |
JTMWOTXEVWLTTO-CGFQLDJTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


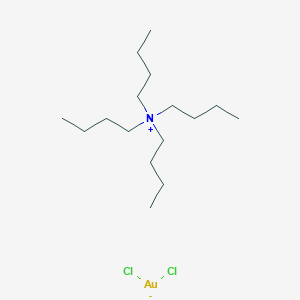
![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)
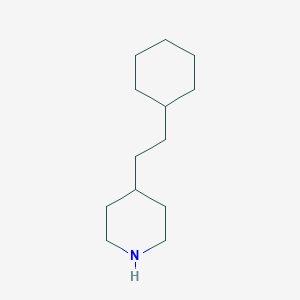
![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)
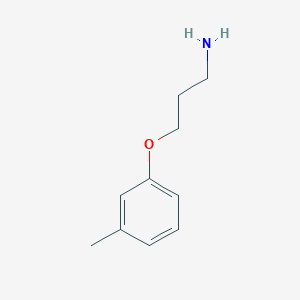
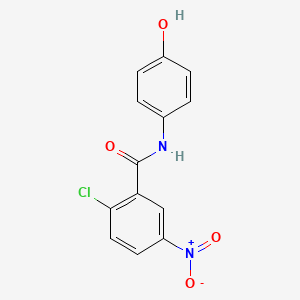
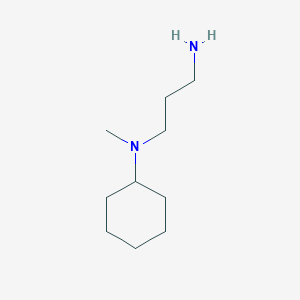
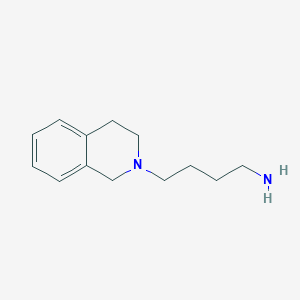
![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)

